1-メチル-5-ニトロ-1H-インダゾール

概要

説明

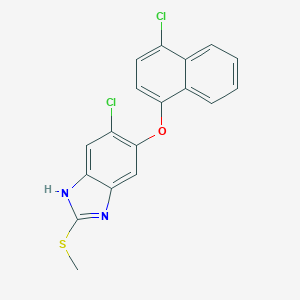

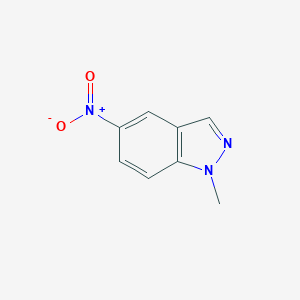

1-Methyl-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H7N3O2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

科学的研究の応用

1-Methyl-5-nitro-1H-indazole has diverse applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds. Derivatives of this compound have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

作用機序

Target of Action

1-Methyl-5-nitro-1H-indazole primarily targets the nitric oxide synthase from bovine brain . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

The compound inhibits the formation of citrulline, a byproduct of the nitric oxide synthase reaction

Biochemical Pathways

The inhibition of nitric oxide synthase by 1-Methyl-5-nitro-1H-indazole affects the nitric oxide signaling pathway . Nitric oxide is a critical regulator of various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant downstream effects.

Pharmacokinetics

Like many other indazole derivatives, it is likely to be well-absorbed and distributed throughout the body due to its small size and lipophilic nature .

Result of Action

The primary result of the action of 1-Methyl-5-nitro-1H-indazole is the inhibition of nitric oxide production. This can lead to a decrease in vasodilation, immune response, and neurotransmission, depending on the specific tissues where the compound is active .

Action Environment

The action of 1-Methyl-5-nitro-1H-indazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that bind to nitric oxide synthase could affect the compound’s efficacy .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-indazole can be synthesized through various methods. One common approach involves the nitration of 1-methylindazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 5-position of the indazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of 1-methyl-5-nitro-1H-indazole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the nitration process.

化学反応の分析

Types of Reactions: 1-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Reduction: 1-Methyl-5-amino-1H-indazole.

Substitution: Various substituted indazoles depending on the nucleophile used.

Oxidation: 1-Carboxy-5-nitro-1H-indazole.

類似化合物との比較

1-Methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitro-1H-indazole: Lacks the methyl group, which can influence its solubility and reactivity.

1-Methyl-3-nitro-1H-indazole: The nitro group is positioned differently, affecting its electronic properties and reactivity.

Uniqueness: 1-Methyl-5-nitro-1H-indazole is unique due to the specific positioning of the nitro and methyl groups, which confer distinct electronic and steric properties. This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.

特性

IUPAC Name |

1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPMRMBDPINHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299624 | |

| Record name | 1-Methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-49-9 | |

| Record name | 1-Methyl-5-nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5228-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole?

A1: The crystal structure reveals that the molecule is largely planar, with minimal deviations from the mean plane of the indazole system []. Interestingly, two molecules of 3-chloro-1-methyl-5-nitro-1H-indazole interact to form a dimer, stabilized by a close contact between a nitro-oxygen atom of one molecule and the chlorine atom of another []. This interaction, shorter than the sum of their van der Waals radii, suggests a specific attraction between these atoms.

Q2: Could the structural information from 3-chloro-1-methyl-5-nitro-1H-indazole be useful for understanding other compounds?

A2: Absolutely. Understanding the structural features and interactions present in 3-chloro-1-methyl-5-nitro-1H-indazole can provide valuable insights for researchers exploring the broader class of indazole compounds, including 1-methyl-5-nitro-1H-indazole. For instance, the observed planar structure and the dimer formation through specific atom interactions could be relevant for predicting the properties and potential interactions of similar molecules. Additionally, this structural information can be beneficial for developing quantitative structure-activity relationship (QSAR) models [], which are essential tools in drug discovery for predicting the biological activity of novel compounds based on their structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。